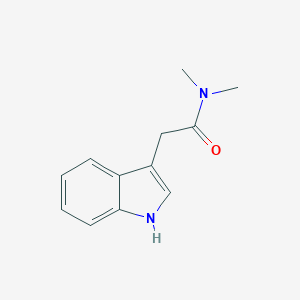

2-(1H-indol-3-yl)-N,N-dimethylacetamide

Description

A Cornerstone of Chemical Biology and Medicinal Chemistry

Indole (B1671886) derivatives are integral to numerous biological processes. The essential amino acid tryptophan, for instance, features an indole ring and serves as a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin. This inherent biological relevance has made the indole scaffold a focal point for the design and synthesis of novel therapeutic agents. wikipedia.org Researchers have successfully developed indole-containing compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. researchgate.netacs.org

2-(1H-indol-3-yl)-N,N-dimethylacetamide: A Versatile Research Scaffold

This compound serves as a crucial building block in synthetic chemistry. Its structure, featuring a reactive indole core and a dimethylacetamide side chain, allows for a variety of chemical modifications. This adaptability makes it an ideal starting material for creating libraries of novel compounds for high-throughput screening and drug discovery programs. The N,N-dimethylacetamide group, for example, can be readily hydrolyzed or reduced to introduce other functional groups, paving the way for the synthesis of more complex molecules.

A Historical Perspective on Indole-Acetamide Conjugates

The scientific journey of indole-containing compounds began with the study of the dye indigo (B80030) in the 19th century. wikipedia.org However, it was the discovery of the indole nucleus in vital biomolecules like tryptophan in the early 20th century that ignited intense research into its derivatives. wikipedia.org Indole-3-acetic acid, a primary plant auxin, and its amide conjugates have been a subject of extensive research in plant biology for decades. In medicinal chemistry, the development of indole-based drugs has seen a steady rise, with numerous approved pharmaceuticals containing this core structure. nih.gov The exploration of indole-acetamide conjugates, including this compound, represents a more recent chapter, driven by the need for novel chemical entities with improved pharmacological profiles.

Charting the Future: Research Gaps and Perspectives

Despite its utility as a synthetic intermediate, dedicated research into the inherent biological activities of this compound remains limited. This represents a significant research gap and a promising avenue for future investigation. Key areas for future exploration include:

Screening for Biological Activity: A comprehensive evaluation of the compound's own pharmacological effects is warranted.

Derivative Synthesis and SAR Studies: The synthesis and biological testing of a focused library of derivatives could uncover novel structure-activity relationships (SAR).

Exploration of New Therapeutic Areas: Investigating the potential of its derivatives in underexplored therapeutic areas could yield new drug candidates.

The continued exploration of this compound and its analogues holds considerable promise for the advancement of medicinal chemistry and the development of next-generation therapeutics.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-3-yl)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-14(2)12(15)7-9-8-13-11-6-4-3-5-10(9)11/h3-6,8,13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOXOOHDSDQLBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342532 | |

| Record name | 1H-Indole-3-acetamide, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91566-04-0 | |

| Record name | 1H-Indole-3-acetamide, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 1h Indol 3 Yl N,n Dimethylacetamide and Its Analogues

Established Synthetic Pathways to 2-(1H-indol-3-yl)-N,N-dimethylacetamide

The synthesis of the title compound can be achieved through several strategic pathways, primarily involving the formation of the amide bond from a suitable indole (B1671886) precursor.

Direct Amidation and Coupling Reactions of Indole Precursors

The most direct route to this compound involves the amidation of indole-3-acetic acid (IAA). This transformation is typically facilitated by a coupling reagent to activate the carboxylic acid, followed by reaction with dimethylamine (B145610). A common method employs 1,1'-carbonyldiimidazole (B1668759) (CDI) as the coupling agent. nih.govacs.org In this one-pot procedure, indole-3-acetic acid reacts with CDI, often in the presence of a catalytic amount of a base like pyridine, to form an activated acylimidazolide intermediate. Subsequent treatment with dimethylamine or a substituted aniline (B41778) yields the desired indole-3-acetamide (B105759). nih.govacs.org The reaction is generally carried out in a solvent like acetonitrile (B52724) at room temperature. nih.gov

Alternatively, other carbodiimide (B86325) coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are also effective for this transformation. peptide.comiris-biotech.de These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then readily reacts with dimethylamine. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be used to suppress side reactions and minimize racemization if chiral centers are present. researchgate.net The reaction of indole-3-acetic acid methyl ester with anhydrous dimethylamine in ethylene (B1197577) glycol has also been reported as a viable method. mdma.ch

Table 1: Coupling Reagents for Amidation of Indole-3-acetic Acid

| Coupling Reagent | Abbreviation | Byproduct | Key Features |

|---|---|---|---|

| 1,1'-Carbonyldiimidazole | CDI | Imidazole (B134444), CO2 | Efficient for one-pot synthesis; mild reaction conditions. nih.govpeptide.com |

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Forms an insoluble urea (B33335) byproduct, facilitating purification. peptide.comiris-biotech.de |

| Diisopropylcarbodiimide | DIC | Diisopropylurea (DIU) | Forms a soluble urea byproduct, often used in solid-phase synthesis. iris-biotech.deresearchgate.net |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | - | Highly efficient with minimal racemization, especially with HOBt. peptide.com |

Condensation Reactions Employing Indole-Derived Starting Materials

Condensation reactions provide another avenue for the synthesis of analogues of this compound. For instance, a Knoevenagel-type condensation can be employed. This involves the reaction of an indole-3-carboxaldehyde (B46971) with a compound containing an active methylene (B1212753) group, such as 2-cyano-N-phenylacetamide, under basic catalysis (e.g., triethylamine) in a solvent like toluene. mdpi.com While this specific example leads to an acrylamide (B121943) derivative, the underlying principle of forming a new carbon-carbon bond via condensation is a key strategy in building complexity from simple indole starting materials.

Multi-Step Synthetic Sequences Incorporating Indole Ring Formation

For more complex or substituted analogues, the synthesis may involve the construction of the indole ring itself as a key step. The Fischer indole synthesis is a classic and versatile method for this purpose. mdpi.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be derived from a suitably substituted phenylhydrazine (B124118) and a ketone or aldehyde. By choosing appropriate starting materials, substitutions can be introduced on either the carbocyclic or the eventual pyrrole (B145914) ring of the indole nucleus. mdpi.com Following the formation of the substituted indole ring, the acetamide (B32628) side chain can be introduced using methods described in section 2.1.1. More contemporary methods, such as palladium-catalyzed tandem C-N bond formations, also provide efficient routes to functionalized indoles that can serve as precursors. mdpi.com

Functionalization and Derivatization Strategies for this compound Analogues

The this compound scaffold can be readily modified at several positions to generate a library of analogues. Key functionalization strategies target the indole nitrogen and the carbon atoms of both the pyrrole and benzene (B151609) rings.

Modifications at the Indole N1-Position

The nitrogen atom of the indole ring (N1-position) is a common site for derivatization. N-alkylation can be achieved by treating the parent indole with an alkyl halide in the presence of a base. semanticscholar.org For example, reacting an indole derivative with sodium hydride (NaH) in a solvent like dimethylformamide (DMF) generates the corresponding sodium salt, which then acts as a nucleophile towards an alkylating agent like methyl iodide or benzyl (B1604629) bromide to yield the N-substituted product. mdpi.com This method has been used to prepare N-methyl and N-benzyl derivatives of 3-halogenated 2-trifluoromethylindoles. mdpi.com The use of dimethyl sulfoxide (B87167) (DMSO) as a solvent with bases like sodium hydroxide (B78521) or potassium salts has also been shown to be effective for the N-alkylation of indoles. semanticscholar.org

Table 2: Conditions for N1-Alkylation of Indoles

| Base | Solvent | Alkylating Agent | Typical Products |

|---|---|---|---|

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | Methyl Iodide (MeI) | N-Methyl Indole Derivatives mdpi.com |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | Benzyl Bromide (BnBr) | N-Benzyl Indole Derivatives mdpi.com |

| Sodium Hydroxide (NaOH) | Dimethyl Sulfoxide (DMSO) | Alkyl Halides | N-Alkyl Indole Derivatives semanticscholar.org |

| Potassium Salts | Dimethyl Sulfoxide (DMSO) | Benzyl Bromide | N-Benzyl Indole Derivatives semanticscholar.org |

Substitutions on the Indole Carbocyclic or Pyrrole Rings

The indole ring system is susceptible to electrophilic substitution, allowing for the introduction of various functional groups onto the carbocyclic and pyrrole rings.

Halogenation: Halogenated indole derivatives are valuable synthetic intermediates. nih.gov The direct halogenation of the indole nucleus can be achieved using various reagents. For example, N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or bromine (Br₂) can be used to introduce chlorine or bromine atoms, typically at the C3-position of the indole ring if it is unsubstituted. mdpi.com Iodination can be accomplished with reagents like N-iodosuccinimide. mdpi.com For indoles that are already substituted at the C3-position, halogenation often occurs on the carbocyclic ring, for instance at the C5-position. mdpi.com Enzymatic halogenation using halogenase enzymes like RebH has also been reported as a selective method for brominating indoles at the C3-position. frontiersin.orgresearchgate.net

Other Substitutions: Beyond halogenation, other functional groups can be introduced. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling (with boronic acids) or Sonogashira coupling (with terminal alkynes), are powerful tools for creating carbon-carbon bonds at halogenated positions on the indole ring. mdpi.com This allows for the introduction of aryl, heteroaryl, and alkynyl groups. mdpi.com Friedel-Crafts type reactions can also be used to introduce acyl groups at the C3 position. chemijournal.com Furthermore, multicomponent reactions involving an indole, an aldehyde, and another nucleophile (like acetylacetone) can lead to highly substituted indole derivatives in a single step. researchgate.net

Transformations and Linker Variations at the Acetamide Moiety

The acetamide moiety of this compound serves as a versatile handle for chemical modification, allowing for the synthesis of a diverse library of analogues. These transformations are crucial for modulating the physicochemical properties and biological activities of the parent molecule.

A primary strategy for introducing variations involves the coupling of indole-3-acetic acid with a wide range of substituted anilines. This approach systematically alters the N-substituents of the acetamide group. For instance, a one-pot reaction utilizing 1,1'-carbonyldiimidazole (CDI) as a coupling agent facilitates the formation of N-aryl indole-3-acetamides. nih.govacs.org In this method, indole-3-acetic acid is first activated by CDI, followed by the addition of a substituted aniline to yield the final product. nih.gov This methodology has been successfully employed to synthesize a series of derivatives with varying electronic and steric properties, governed by the substituents on the aniline ring. acs.org

Below is a table summarizing a selection of synthesized N-substituted indole-3-acetamide analogues, demonstrating the scope of this synthetic approach.

| Compound ID | N-Substituent (Aniline Derivative) | Reference |

| 1 | 2-Methylphenyl | acs.org |

| 2 | 3-Methylphenyl | acs.org |

| 3 | 4-Methylphenyl | acs.org |

| 4 | 2,3-Dimethylphenyl | acs.org |

| 5 | 2,4-Dimethylphenyl | acs.org |

| 6 | 2,5-Dimethylphenyl | acs.org |

| 7 | 3,4-Dimethylphenyl | acs.org |

| 15 | 4-Fluorophenyl | nih.gov |

| 16 | 3-Fluorophenyl | nih.gov |

| 17 | 2,4-Difluorophenyl | nih.gov |

| 18 | 3,4-Difluorophenyl | nih.gov |

| 22 | 4-Chloro-3-methylphenyl | acs.org |

More profound transformations involve altering the core structure of the acetamide linker itself. An example is the synthesis of 2-(1H-indol-3-yl)thiazole derivatives. This transformation replaces the acetamide group with a thiazole (B1198619) ring, representing a significant change in the heterocyclic system attached to the indole C3 position. Such syntheses can be achieved through multi-step sequences, for example, via a Hantzsch thiazole synthesis followed by a Fischer indole synthesis, which can be adapted for automated continuous flow processes. nih.gov These variations highlight the chemical tractability of the indole-3-acetamide scaffold in generating structurally diverse molecules.

Advanced Synthetic Approaches and Novel Reaction Developments

Modern organic synthesis seeks to develop more efficient, selective, and sustainable methods. In the context of this compound and its scaffolds, significant progress has been made in catalytic strategies and in achieving precise chemical and positional control.

Catalysis is fundamental to the efficient synthesis of indole-3-acetamide derivatives. The formation of the amide bond, a key step in synthesizing analogues, is often mediated by activating agents or catalysts. As previously mentioned, 1,1'-carbonyldiimidazole (CDI) is a highly effective coupling reagent for reacting indole-3-acetic acid with various amines. nih.govacs.org This reaction proceeds under mild conditions and avoids the need for harsher reagents, showcasing an efficient synthetic strategy.

Beyond amide bond formation, broader catalytic strategies for functionalizing the indole core are highly relevant. Borane (B79455) Lewis acids, such as B(C6F5)3 and BCl3, have been shown to catalyze the chemo- and regioselective amidation of indoles with isocyanates. aalto.fi While this method yields N-carboxamides rather than acetamides, it demonstrates the power of Lewis acid catalysis in activating the indole nucleus for C-H functionalization at the C3 position. aalto.fi

Furthermore, transition-metal catalysis offers powerful tools for constructing complex indole scaffolds. Rhodium(III)-catalyzed [4+1] annulation reactions between indoles and alkynes provide a novel route to functionalized fused indole systems. researchgate.net Such advanced catalytic cycles, involving C-H activation, enable the construction of intricate molecular architectures from simpler precursors. researchgate.net Although not directly applied to the synthesis of this compound in the cited literature, these catalytic systems represent the forefront of indole chemistry and hold potential for developing novel synthetic routes to its scaffolds. researchgate.netresearchgate.net

The conversion of indole-3-acetamide (IAM) to indole-3-acetic acid (IAA) is a critical reaction in auxin biosynthesis in plants and bacteria, catalyzed by amidohydrolase enzymes. nih.gov The discovery and characterization of these enzymes, such as AtAMI1 in Arabidopsis thaliana, provides insight into biocatalytic approaches and the existence of a native pathway for transforming the acetamide moiety. nih.govoup.com

The indole ring possesses multiple reactive sites, making chemo- and regioselectivity a central challenge in its functionalization. The C3 position is the most nucleophilic and kinetically favored site for electrophilic substitution, which is a foundational principle in the synthesis of this compound and its analogues. researchgate.net

Syntheses starting from indole-3-acetic acid inherently ensure the correct regiochemistry at the C3 position. However, when building the acetamide side chain directly onto the indole ring, controlling regioselectivity is paramount. Modern synthetic methods have achieved remarkable control. For instance, rhodium-catalyzed C-H activation can be directed to specific positions, and catalyst-free, one-pot methods have been developed for the chemo- and regioselective synthesis of functionalized indoles under mild conditions. researchgate.netmdpi.com

Metal-free conditions have also been developed for direct C-H functionalization, such as the sulfidation of indoles, where controllable chemo- and regioselectivity allows for the synthesis of 3-sulfinylated, 3-sulfenylated, or 2-sulfonylated indoles by tuning the reaction conditions. researchgate.net Similarly, the amidation of indoles with isocyanates using borane Lewis acids can be selectively directed to either the C3 position (for N-protected indoles) or the N1 position (for unprotected indoles), demonstrating exquisite chemo- and regioselective control. aalto.fi These advanced methodologies provide a robust toolkit for precisely modifying the indole scaffold, ensuring that functional groups are installed at the desired positions without unintended side reactions. researchgate.netmdpi.com

Mechanistic Investigations of Synthetic Reaction Pathways

Understanding the underlying mechanisms of synthetic reactions is crucial for optimizing conditions and expanding their scope. For the synthesis of this compound and its analogues, mechanistic studies have provided valuable insights into reaction pathways and the role of catalysts.

The widely used synthesis of N-substituted indole-3-acetamides from indole-3-acetic acid using CDI proceeds through a well-understood mechanism. nih.govacs.org Initially, the carboxylate of indole-3-acetic acid attacks one of the carbonyl carbons of CDI, leading to the displacement of an imidazole anion. This forms a highly reactive N-acylimidazolide intermediate. The subsequent nucleophilic attack by an amine (e.g., a substituted aniline) on the activated carbonyl group of this intermediate results in the formation of the desired amide bond and the release of imidazole.

Computational studies, particularly Density Functional Theory (DFT), have become indispensable for elucidating complex reaction mechanisms. Comprehensive DFT studies have been undertaken to understand the mechanistic details of the borane-catalyzed N-H functionalization of indoles. aalto.fi These studies revealed that a BCl3 catalyst is more stable when bonded to the nitrogen atom of the indole ring compared to other possible adducts. This interaction polarizes the indole and facilitates the subsequent reaction steps, explaining the observed reactivity and selectivity. aalto.fi

Mechanistic investigations also extend to biocatalytic transformations. The enzymatic conversion of 2-oxoindole-3-acetic acid (Ox-IAA) to 3-hydroxy-2-oxindole-3-acetic acid (DOAA) by the enzyme IacE has been shown to proceed via a mechanism where the incorporated oxygen atom is derived from water. mdpi.com While this relates to the degradation of a related compound, it exemplifies the detailed mechanistic understanding that can be achieved for enzymatic processes involving indole derivatives. General reviews on catalytic approaches for 3-substituted indoles often include plausible mechanisms for various transformations, such as those promoted by tetrabutylammonium (B224687) fluoride (B91410) (TBAF), which highlight the role of the catalyst in deprotonation and facilitating subsequent nucleophilic attack. researchgate.net

Advanced Spectroscopic and Analytical Characterization in Research of 2 1h Indol 3 Yl N,n Dimethylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 2-(1H-indol-3-yl)-N,N-dimethylacetamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework, confirming the connectivity of the indole (B1671886) core to the N,N-dimethylacetamide side chain.

Proton (¹H) NMR Analysis for Chemical Shift and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the aromatic indole ring and the electron-withdrawing amide group.

The predicted signals would include:

Indole N-H Proton: A broad singlet appearing significantly downfield, typically in the range of δ 8.0-8.2 ppm, due to the acidic nature of the N-H proton.

Indole Aromatic Protons: The protons on the indole ring would appear in the aromatic region (δ 7.0-7.8 ppm). The C2-proton is expected to be a singlet or a finely split triplet around δ 7.2 ppm. The four protons on the benzene (B151609) portion of the indole ring (C4, C5, C6, C7) will present as a more complex series of multiplets, likely doublets and triplets, reflecting their coupling with adjacent protons.

Methylene (B1212753) Protons (-CH₂-): A sharp singlet corresponding to the two methylene protons would be expected around δ 3.8 ppm. Its connection between the indole C3 position and the carbonyl group is a key structural feature.

N,N-Dimethyl Protons (-N(CH₃)₂): Due to hindered rotation around the amide C-N bond at room temperature, two distinct singlets are anticipated for the two methyl groups. These would appear in the upfield region, typically around δ 3.0 ppm and δ 2.9 ppm.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Indole N-H | 8.0 - 8.2 | Broad Singlet | 1H |

| Indole C7-H | 7.6 - 7.8 | Doublet | 1H |

| Indole C4-H | 7.4 - 7.6 | Doublet | 1H |

| Indole C5-H, C6-H | 7.0 - 7.3 | Multiplet | 2H |

| Indole C2-H | ~7.2 | Singlet | 1H |

| Methylene (-CH₂-) | ~3.8 | Singlet | 2H |

| N-Methyl (cis to C=O) | ~3.0 | Singlet | 3H |

Carbon (¹³C) NMR Analysis for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides confirmation of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

The predicted ¹³C NMR spectrum would show 12 distinct signals:

Carbonyl Carbon (-C=O): This signal would appear furthest downfield, typically around δ 170-172 ppm, characteristic of an amide carbonyl.

Indole Aromatic Carbons: Eight signals would be present in the aromatic region (δ 108-138 ppm). The C3 carbon, attached to the side chain, would be found at the more shielded end of this range, around δ 108 ppm, while the C7a and C3a carbons involved in the ring fusion would be further downfield.

Methylene Carbon (-CH₂-): The signal for the methylene carbon is expected in the range of δ 30-35 ppm.

N,N-Dimethyl Carbons (-N(CH₃)₂): The two methyl carbons are expected to have slightly different chemical shifts, appearing around δ 35-38 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-C=O) | 170 - 172 |

| Indole C7a | ~136 |

| Indole C3a | ~127 |

| Indole C2 | ~124 |

| Indole C4, C5, C6, C7 | 111 - 123 |

| Indole C3 | ~108 |

| N-Methyl Carbons | 35 - 38 |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and confirm the molecule's connectivity, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. It would clearly show correlations between the adjacent aromatic protons on the indole's benzene ring (C4-H with C5-H, C5-H with C6-H, etc.), aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to unambiguously assign the carbon signals for all protonated carbons, for instance, linking the methylene proton signal at ~δ 3.8 ppm to the methylene carbon signal at ~δ 30-35 ppm.

A correlation from the methylene protons (-CH₂-) to the indole C2 and C3 carbons, confirming the attachment point on the indole ring.

A correlation from the methylene protons (-CH₂-) to the carbonyl carbon (-C=O), confirming the structure of the acetamide (B32628) side chain.

Correlations from the N-methyl protons to the carbonyl carbon.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is essential for confirming the elemental composition of this compound. The technique measures the mass-to-charge ratio (m/z) with very high precision. For a molecular formula of C₁₂H₁₄N₂O, the calculated exact mass of the molecular ion [M+H]⁺ would be compared against the experimentally measured value.

Molecular Formula: C₁₂H₁₄N₂O

Calculated Monoisotopic Mass: 202.11061 u

Expected HRMS Result [M+H]⁺: 203.11842 m/z

A measured mass that matches this calculated value to within a few parts per million (ppm) provides high confidence in the compound's elemental formula.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

GC-MS is a robust technique for assessing the purity of a sample and analyzing its fragmentation pattern under electron ionization (EI). The gas chromatograph separates volatile components of a mixture before they enter the mass spectrometer.

In an EI-MS experiment, the primary observation would be the molecular ion (M⁺˙) peak at an m/z of 202. The fragmentation pattern is highly predictable and provides significant structural information. The most characteristic fragmentation pathway for 3-substituted indoles is the cleavage of the bond beta to the indole ring, which leads to a highly stabilized indolyl-methyl cation.

Table 3: Predicted Key Mass Fragments in EI-MS

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 202 | [C₁₂H₁₄N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 130 | [C₉H₈N]⁺ | Base peak, formed by cleavage of the Cα-Cβ bond, characteristic of indole-3-acetic acid derivatives. |

The presence of the molecular ion at m/z 202 confirms the molecular weight, while the characteristic base peak at m/z 130 is a strong indicator of the 3-substituted indole structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of non-volatile compounds like this compound. It combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, enabling the identification and quantification of the target compound and its potential impurities.

In a typical LC-MS analysis, a reversed-phase HPLC column, such as a C18 column, is utilized. The mobile phase often consists of a gradient mixture of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol. This setup is effective for separating indolic compounds. rsc.orgtandfonline.com

Table 1: Proposed LC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A time-programmed gradient from a low to high percentage of Mobile Phase B is typically used to ensure adequate separation of compounds with varying polarities. For example, a linear gradient from 5% to 95% B over several minutes. rsc.org |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 1 - 5 µL |

| MS Detector | Quadrupole, Time-of-Flight (TOF), or Orbitrap mass analyzer |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Scan Mode | Full scan for identification of molecular ions and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is obtained that serves as a molecular fingerprint.

For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The indole ring will show a characteristic N-H stretching vibration. The amide functional group will display a strong C=O stretching absorption. The presence of the N,N-dimethyl groups and the aromatic and aliphatic C-H bonds will also be evident in the spectrum.

Based on the spectra of related compounds such as indole-3-acetamide (B105759) and N,N-dimethylacetamide, the following table summarizes the expected characteristic IR absorption bands for this compound. nih.govnist.govnist.gov

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Indole N-H | 3400 - 3300 | Stretching |

| Aromatic C-H (indole ring) | 3100 - 3000 | Stretching |

| Aliphatic C-H (methylene and methyl) | 3000 - 2850 | Stretching |

| Amide C=O | 1680 - 1630 | Stretching |

| Aromatic C=C (indole ring) | 1600 - 1450 | Stretching |

| C-N | 1400 - 1000 | Stretching |

| Aromatic C-H (out-of-plane) | 900 - 675 | Bending |

Chromatographic Techniques for Compound Purification and Quantitative Analysis

Chromatographic techniques are central to the purification and quantitative analysis of this compound, ensuring the isolation of a high-purity product and its accurate measurement.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions and to assess the purity of the resulting products. researchgate.net For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the desired product.

A silica gel plate is typically used as the stationary phase due to its polarity. The mobile phase, or eluent, is a solvent or a mixture of solvents chosen to achieve good separation of the components in the reaction mixture. The choice of eluent is critical and is determined by the polarity of the compounds to be separated. For indole derivatives, mixtures of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or methanol) are often employed.

The spots on the developed TLC plate can be visualized under UV light (typically at 254 nm), as indole compounds are often UV-active. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions and can be used for identification purposes.

Table 3: Representative TLC Conditions for Analysis of Indole Derivatives

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ plates |

| Mobile Phase | Mixtures of varying polarity can be used. Examples include: - Hexane:Ethyl Acetate (e.g., 1:1 v/v) - Toluene:Acetone (e.g., 8:2 v/v) - Chloroform:Methanol (e.g., 9:1 v/v) |

| Visualization | UV lamp at 254 nm. Staining with reagents like vanillin-sulfuric acid or p-anisaldehyde can also be used for visualization of indole compounds. researchgate.net |

| Rf Value | The Rf value is dependent on the specific mobile phase composition. Generally, less polar compounds will have a higher Rf value, while more polar compounds will have a lower Rf value. reddit.com |

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for determining the purity and performing accurate quantification of this compound. researchgate.net Modern HPLC systems offer high resolution, sensitivity, and reproducibility.

For purity analysis, a reversed-phase HPLC method is commonly used. The compound is dissolved in a suitable solvent and injected into the HPLC system. The separation is achieved on a column, typically a C18 or C8 column, with a mobile phase consisting of a mixture of water (often with a modifier like formic or acetic acid) and an organic solvent such as acetonitrile or methanol. A UV detector is commonly used for detection, as the indole ring has a strong chromophore that absorbs UV light, typically around 220 nm and 280 nm. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard of this compound and measuring the corresponding peak areas. The concentration of the compound in an unknown sample can then be determined by comparing its peak area to the calibration curve.

Table 4: Typical HPLC Parameters for Purity and Quantification of Indole Derivatives

| Parameter | Value |

| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and UV detector. |

| Column | Reversed-phase C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm particle size). |

| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid. |

| Mobile Phase B | Acetonitrile or Methanol. |

| Elution Mode | Isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) elution can be used. Gradient elution is often preferred for complex samples to ensure good resolution of all components. nih.gov |

| Flow Rate | 0.8 - 1.2 mL/min. |

| Column Temperature | Ambient or controlled (e.g., 30 °C). |

| Detection | UV detector set at a wavelength where the compound has maximum absorbance (e.g., ~220 nm or ~280 nm). |

| Injection Volume | 10 - 20 µL. |

| Quantification | External standard calibration curve method. |

Investigation of Biological Activities and Pharmacological Potential of 2 1h Indol 3 Yl N,n Dimethylacetamide and Its Derivatives

Enzyme Modulation and Inhibitory Effects

Other Enzyme Target Interactions (e.g., (p)ppGpp synthetases, FtsZ proteins, pyruvate (B1213749) kinases, tyrosinase)

The indole (B1671886) nucleus is a versatile scaffold that has been explored for its interaction with a variety of enzymes. chula.ac.th While direct studies on 2-(1H-indol-3-yl)-N,N-dimethylacetamide's effects on (p)ppGpp synthetases and pyruvate kinases are not extensively documented in the current literature, research into its derivatives and related indole structures reveals significant interactions with other key enzymatic targets.

Tyrosinase: Tyrosinase is a critical enzyme in melanin (B1238610) biosynthesis, and its inhibition is a key strategy for treating hyperpigmentation disorders. mdpi.com Indole derivatives have been identified as promising tyrosinase inhibitors. mdpi.comnih.gov For instance, a series of indole–thiourea derivatives were designed and evaluated, with one compound demonstrating a tyrosinase inhibitory activity (IC₅₀ of 5.9 ± 2.47 μM) that surpassed the standard inhibitor, kojic acid (IC₅₀ = 16.4 ± 3.53 μM). mdpi.com Kinetic analysis revealed this inhibition to be competitive. mdpi.com This suggests that the indole core, a key feature of this compound, can serve as a foundational structure for potent tyrosinase inhibitors. mdpi.comnih.gov

FtsZ Proteins: The bacterial cell division protein FtsZ is an essential and highly conserved protein, making it an attractive target for novel antibacterial agents. nih.govnih.gov Inhibition of FtsZ disrupts the formation of the Z-ring, a crucial step in bacterial cytokinesis, leading to cell death. patsnap.com An indole-core-based derivative, identified through screening, has shown potent antibacterial activity against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values between 2–4 µg/mL. nih.gov This compound was found to disrupt FtsZ polymerization and inhibit its GTPase activity, highlighting the potential of indole acetamide-related structures as FtsZ-targeting antibacterials. nih.gov

Pyruvate Kinases: Pyruvate kinase M2 (PKM2) is a key enzyme in the metabolic reprogramming of cancer cells and is considered a significant target for cancer therapy. nih.gov While many heterocyclic compounds have been investigated as PKM2 inhibitors, a series of 1,2-bis(3-indolyl)ethanes were specifically tested against MRSA pyruvate kinase. nih.govresearchgate.net This research led to the discovery of a potent inhibitor that was selective for the bacterial enzyme over human isoforms, indicating that the indole scaffold can be tailored to selectively inhibit microbial metabolic enzymes. researchgate.net

Anti-cancer and Cytotoxicity Investigations

The indole scaffold is a privileged structure in medicinal chemistry, and numerous derivatives of 2-(1H-indol-3-yl)-acetamide have been synthesized and evaluated for their anti-cancer properties. acs.org

Derivatives of 2-(1H-indol-3-yl)-acetamide have demonstrated significant cytotoxic effects against a range of human cancer cell lines. In one study, novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives were tested against cervical (HeLa), breast (MCF7), and liver (HepG2) cancer cells. nih.gov Several compounds showed potent anti-proliferative activity, with one of the most active compounds exhibiting IC₅₀ values of 16.12 µM, 12.54 µM, and 10.56 µM against HeLa, MCF-7, and HepG2 cells, respectively. nih.gov

Another study focused on indole–1,2,4–triazole-based N-phenyl acetamide (B32628) motifs and screened them against the hepatocellular cancer Hep-G2 cell line. nih.gov The most potent compound, featuring a 3,4-dichlorophenyl moiety, demonstrated excellent cytotoxicity with a cell viability of 10.99 ± 0.59% at a 100 µg/mL concentration, comparable to the standard drug doxorubicin. nih.gov

Furthermore, a series of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide (isatin-based) derivatives were evaluated for cytotoxicity. The results indicated that substitutions on the N-phenyl ring significantly influenced activity, with ortho-substituted compounds generally showing better results, particularly against the MCF7 breast cancer cell line. scispace.com

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides | HeLa | 16.12 ± 1.54 | nih.gov |

| MCF-7 | 12.54 ± 1.15 | nih.gov | |

| HepG2 | 10.56 ± 1.14 | nih.gov | |

| Indole–1,2,4–triazol-based N-phenyl acetamides (at 100 µg/mL) | HepG2 | (% Cell Viability) | nih.gov |

| 8b (3,4-dichlorophenyl) | 10.99 ± 0.59 | nih.gov | |

| 8a (4-chlorophenyl) | 11.72 ± 0.53 | nih.gov | |

| 8f (4-fluorophenyl) | 12.93 ± 0.55 | nih.gov |

The anti-cancer activity of these indole derivatives is often mediated through the induction of apoptosis, or programmed cell death. Investigations into the underlying mechanisms have revealed that these compounds can trigger apoptosis through multiple cellular pathways.

For the N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide series, the most potent compound was found to induce apoptosis in HepG2 cells in a time- and dose-dependent manner. nih.gov Mechanistic studies showed that it prompted the cleavage of poly ADP-ribose polymerase (PARP) and led to a dose-dependent increase in the activity of caspase-3 and caspase-8, with little effect on caspase-9. nih.gov This suggests that the induced apoptosis proceeds via a caspase-8-dependent pathway, often associated with extrinsic or death receptor-mediated apoptosis. nih.gov

Apoptosis is a critical process for maintaining tissue homeostasis, and its deregulation is a hallmark of cancer. nih.gov It can be initiated through two primary signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.gov The activation of caspase-8 is a key event in the extrinsic pathway, while the activation of caspase-9 is central to the intrinsic pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave cellular substrates like PARP, leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov

Antioxidant Capacity and Reactive Oxygen Species Scavenging Studies

Indole derivatives, including those based on the indole-3-acetamide (B105759) structure, have been investigated for their antioxidant properties and their ability to scavenge reactive oxygen species (ROS). nih.govresearchgate.netnih.gov Overproduction of ROS can lead to oxidative stress, a condition implicated in various degenerative diseases. nih.gov

A study of twenty-four indole-3-acetamide derivatives demonstrated their potential to scavenge ROS using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gov The compounds exhibited scavenging activity with IC₅₀ values ranging from 0.81 to 2.75 µM for DPPH and 0.35 to 2.19 µM for ABTS, indicating potent antioxidant potential. nih.gov

In another investigation, a series of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives were synthesized and evaluated for their antioxidant activity using ferric reducing antioxidant power (FRAP) and DPPH methods. researchgate.net Several of the synthesized compounds showed considerable activity, with those containing halogen substitutions on the phenyl ring (compounds 3j, 3a, and 3k) demonstrating remarkable activity even at low concentrations. researchgate.net This highlights the tunability of the antioxidant capacity based on the peripheral substitutions to the core indole acetamide structure. researchgate.net The mechanism of scavenging by indole derivatives can involve either single electron transfer (SET) or hydrogen atom transfer (HAT) from the indole ring's N-H group, which neutralizes free radicals. nih.gov

Receptor Binding and Modulation Studies (e.g., 5-HT₇ receptor for specific analogues)

The structural similarity of the indole nucleus to the neurotransmitter serotonin (B10506) has made it a prime scaffold for developing ligands for serotonin (5-HT) receptors. researchgate.netnih.gov Specifically, the 5-HT₇ receptor has emerged as a therapeutic target for various central nervous system disorders. nih.gov

Research has focused on developing dual-action ligands that target both 5-HT₁ₐ and 5-HT₇ receptors, which may offer improved therapeutic profiles for conditions like depression and anxiety. nih.gov Using an existing ligand as a lead molecule, a structure-affinity relationship study was conducted by modifying its indole-like (indanone) core. nih.gov This effort led to the identification of a new dual 5-HT₁ₐ and 5-HT₇ receptor ligand, 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one (compound 21), which demonstrated high affinity for both receptors. nih.gov

This compound exhibited a sub-nanomolar affinity for the 5-HT₁ₐ receptor and a low nanomolar affinity for the 5-HT₇ receptor. nih.gov Functional assays revealed it to be a full agonist at the 5-HT₁ₐ receptor and an antagonist at the 5-HT₇ receptor, a combination of activities that points to its potential as an antidepressant agent. nih.gov

| Compound | Receptor | Kᵢ (nM) | Reference |

| 21 | 5-HT₁ₐR | 0.74 | nih.gov |

| 5-HT₇R | 8.4 | nih.gov |

Other Emerging Biological Activities and Therapeutic Prospects

The indole acetamide framework continues to be a source of compounds with diverse and promising biological activities beyond the well-established areas. The versatility of the indole ring allows it to mimic peptide structures and bind to various enzymes, opening up numerous therapeutic possibilities. chula.ac.thresearchgate.net

Anti-inflammatory Activity: The N,N-dimethylacetamide (DMA) portion of the parent molecule has itself been shown to possess significant anti-inflammatory properties. Studies have demonstrated that DMA can attenuate inflammatory responses in models of inflammatory bowel disease by preventing the degradation of IκBα, a key step in the NF-κB signaling pathway. nih.gov

Antiviral Activity: In the search for new anti-HIV-1 drugs, a high-throughput screen identified a 1,3,4-oxadiazole (B1194373) scaffold as an inhibitor of the viral Tat protein. nih.gov Subsequent optimization led to the development of derivatives containing both indole and acetamide moieties that exhibited potent inhibitory effects on HIV-1 infectivity, with EC₅₀ values as low as 0.17 µM. These compounds specifically interfere with the viral transcription step. nih.gov

Herbicidal Activity: Targeting the enzyme transketolase (TKL) has been identified as a novel strategy for herbicide development. nih.gov Through structural optimization of lead compounds, a series of indole-3-acetamides were designed and synthesized. One derivative showed excellent herbicidal efficacy against weed species like Digitaria sanguinalis and Amaranthus retroflexus in both small cup and foliar spray methods, suggesting its potential as a lead compound for a new class of herbicides. nih.gov

The broad spectrum of activities, including antimicrobial, antimalarial, and anticonvulsant properties reported for various indole derivatives, ensures that this chemical class will remain a focal point of drug discovery and development research. chula.ac.thresearchgate.net

Structure Activity Relationship Sar and Molecular Design Principles for 2 1h Indol 3 Yl N,n Dimethylacetamide Analogues

Identification of Essential Pharmacophoric Features for Desired Biological Responses

The 2-(1H-indol-3-yl)-acetamide scaffold is recognized as a privileged structure in medicinal chemistry, forming the basis for numerous biologically active compounds. nih.govchula.ac.th A pharmacophore model for this class of molecules identifies several key features essential for interaction with various biological targets.

The core pharmacophoric elements are generally understood to be:

The Indole (B1671886) Nucleus : This planar, aromatic heterocyclic system is fundamental to the activity of many analogues. It often engages in hydrophobic and π-π stacking interactions within receptor binding pockets. nih.gov The indole ring itself mimics the structure of tryptophan, allowing it to interact with a wide range of proteins. chula.ac.th

The Indole N-H Group : The nitrogen at position 1 of the indole ring is a critical hydrogen bond donor. Molecular docking studies of related indole-3-acetamide (B105759) analogues against the α-amylase enzyme have shown this N-H group forming a key hydrogen bond with active site residues like Asp300, anchoring the ligand in the binding pocket. nih.gov

The C3-Acetamide Linker : The acetamide (B32628) side chain at the C3 position provides a flexible linker of appropriate length and geometry to position the terminal amide for crucial interactions. The C3 position is known to be a highly reactive site on the indole ring, making it a common point for functionalization in bioactive molecules. nih.govresearchgate.net

The Amide Carbonyl Oxygen : The oxygen of the acetamide group acts as a hydrogen bond acceptor, another critical interaction point for anchoring the molecule to its biological target.

In silico docking simulations of a series of 2-(1H-indol-3-yl)-N-phenylacetamide derivatives against α-amylase revealed that the indole moiety binds within a cavity, with the N-H group interacting with Asp300 and the phenyl ring showing π–π stacking with Trp59. nih.gov These interactions highlight the essential spatial arrangement of the indole core and the side chain for biological response.

Impact of Indole Ring Substitutions on Potency and Selectivity

Modifications to the indole ring itself, at the N1-position or on the fused benzene (B151609) ring (positions 4, 5, 6, and 7), have a profound impact on the potency and selectivity of the analogues. While extensive SAR data on the specific 2-(1H-indol-3-yl)-N,N-dimethylacetamide backbone is limited, studies on closely related indole carboxamide and acetamide series provide valuable insights. researchgate.netnih.gov

Position 5 : Substitution at the C5 position with small, electron-withdrawing groups is often favorable. In a series of 1H-indole-2-carboxamides, the introduction of a chloro or fluoro group at the C5 position enhanced activity as CB1 receptor allosteric modulators. nih.gov This suggests that modifying the electronic properties of the benzene portion of the indole ring can fine-tune receptor affinity.

Position 7 : For certain targets, substitution at C7 is beneficial. In a series of indole-2-carboxylic acid derivatives designed as CysLT1 antagonists, methoxy (B1213986) group substitution at position 7 was found to be the most favorable for activity. researchgate.net

Position 4 : Conversely, substitution at the C4 position of the indole ring appears to be detrimental to the activity of some analogues. The same study on CysLT1 antagonists found that substitutions at this position were the least favorable. researchgate.net This may be due to steric hindrance that prevents the molecule from adopting its optimal binding conformation.

N1-Alkylation : The N1 position of the indole ring is another key site for modification. While the N-H group is often a critical hydrogen bond donor, its alkylation can sometimes be tolerated or even enhance activity, depending on the target. nih.gov N1-alkylation can improve properties such as metabolic stability or cell permeability. rsc.orgresearchgate.net However, it comes at the cost of removing a key hydrogen bond donor, which can lead to a loss of affinity if that interaction is critical. nih.gov

The strategic placement of substituents on the indole ring is therefore a powerful tool for modulating the pharmacological profile of these compounds.

Influence of the N,N-dimethylacetamide Moiety on Target Interaction

Key influences of this moiety include:

Lack of Hydrogen Bond Donation : As a tertiary amide, the N,N-dimethylacetamide group lacks a proton on the nitrogen atom. This means it cannot act as a hydrogen bond donor, unlike secondary amides (e.g., N-phenylacetamide). This fundamentally alters its potential binding modes within a receptor, precluding interactions that rely on this specific donor capability.

Steric and Lipophilic Profile : The two methyl groups add steric bulk and increase lipophilicity compared to an unsubstituted acetamide. This can enhance van der Waals interactions in hydrophobic pockets but may also cause steric clashes if the binding site is constrained. SAR studies on related acetamide linkers have shown that even small changes, such as the introduction of a methyl branch, can substantially decrease activity, highlighting the steric sensitivity around this part of the molecule. mdpi.com

The choice of the N,N-dimethylacetamide group over other amide substitutions is therefore a critical design element that impacts hydrogen bonding, steric fit, lipophilicity, and the potential for intrinsic bioactivity.

Conformational Analysis and Identification of Bioactive Conformations

The biological activity of this compound analogues is intrinsically linked to their three-dimensional shape and the ability to adopt a specific "bioactive conformation" that is complementary to the target's binding site. The flexibility of the molecule is primarily dictated by the rotation around the single bonds in the acetamide side chain.

Based on analyses of the closely related 1H-indole-3-acetic acid (IAA), two key torsion angles define the side chain's orientation relative to the indole ring unicamp.br:

T1 (C2-C3-Cα-Cβ) : Describes the rotation around the bond connecting the indole ring to the side chain.

T2 (C3-Cα-Cβ=O) : Describes the rotation around the Cα-Cβ bond of the acetamide moiety.

The planarity of the amide bond itself restricts rotation, leading to distinct s-trans and s-cis conformers. For other classes of aminoalkylindoles, it has been hypothesized that the s-trans conformation is the preferred one for interaction at cannabinoid receptors. ebi.ac.uk Computational modeling, such as molecular mechanics and quantum chemical methods, can be used to determine the relative energies of different conformers. unicamp.br

While specific conformational analysis data for this compound is not extensively published, the principles derived from IAA and other indole derivatives suggest that the molecule exists as an equilibrium of multiple conformers. The specific conformation that binds to a biological target may be a higher-energy state that is stabilized by the interactions within the binding site. nih.gov Identifying this bioactive conformation is a key goal of computational chemistry studies, as it provides a template for designing more rigid, and potentially more potent and selective, analogues.

Rational Design Strategies for Optimizing Biological Activity and Pharmacological Profiles

Based on the established SAR, several rational design strategies can be employed to optimize the biological activity and pharmacological properties of this compound analogues.

Indole Ring Decoration : Systematically substitute positions 4, 5, 6, and 7 of the indole ring to probe for beneficial interactions. Based on findings from related scaffolds, small electron-withdrawing groups (e.g., F, Cl) at position 5 or methoxy groups at position 7 could be promising starting points. researchgate.netnih.gov High-throughput synthesis and screening of a focused library of such compounds can rapidly identify favorable substitution patterns.

Modulation of the Amide Moiety : While maintaining the core acetamide linker, the N,N-dimethyl groups can be replaced with other small alkyl or cyclic substituents (e.g., N,N-diethyl, N-methyl-N-ethyl, pyrrolidinyl, morpholinyl). This allows for fine-tuning of steric bulk, lipophilicity, and solubility. Such modifications can drastically alter potency, as seen in related indole carboxamides where N,N-diethyl analogues were more potent than N-piperidinyl ones. nih.gov

Bioisosteric Replacement : The amide bond could be replaced with a bioisostere, such as a reverse amide or a stable ester, to alter the molecule's chemical properties and hydrogen-bonding capabilities while potentially improving metabolic stability.

Conformational Constraint : If a putative bioactive conformation is identified through computational modeling, the molecule can be rigidified to lock it into this conformation. This can be achieved by introducing rings or double bonds into the side chain, which reduces the entropy loss upon binding and can lead to a significant increase in affinity.

Structure-Based and Ligand-Based Computational Design : Employing molecular docking, as demonstrated with related compounds, can help visualize binding modes and prioritize the synthesis of analogues with the highest predicted affinity for a specific target. nih.gov Furthermore, developing Quantitative Structure-Activity Relationship (QSAR) models can help correlate physicochemical properties with biological activity, guiding the design of new compounds with improved profiles. unicamp.br

By integrating these strategies, new analogues of this compound can be rationally designed to enhance their desired biological effects and optimize their drug-like properties.

Data from Analogous Indole-3-Acetamide Series

To illustrate the principles of structure-activity relationships, the following table presents data from a study on 2-(1H-indol-3-yl)-N-phenylacetamide analogues and their inhibitory activity against the α-amylase enzyme. nih.gov This data showcases the significant impact of substitutions on the N-phenyl ring.

| Compound | N-Phenyl Substitution | IC50 (μM) for α-amylase |

|---|---|---|

| 1 | Unsubstituted | 2.6 ± 0.09 |

| 2 | 4-Methyl | 2.84 ± 0.1 |

| 5 | 2,5-Dimethyl | 2.38 ± 0.1 |

| 8 | 4-Methoxy | 2.15 ± 0.1 |

| 13 | 4-Bromo | 2.1 ± 0.1 |

| 15 | 4-Fluoro | 1.09 ± 0.11 |

| 16 | 3-Fluoro | 2.25 ± 0.05 |

| 21 | 4-Chloro | 1.76 ± 0.2 |

Computational Chemistry and Molecular Modeling Studies of 2 1h Indol 3 Yl N,n Dimethylacetamide

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Prediction of Binding Modes and Affinities with Biological Targets (e.g., bacterial proteins, enzymes, receptors)

Molecular docking studies on derivatives of the 2-(1H-indol-3-yl)-acetamide scaffold have been instrumental in predicting their interactions with a variety of significant biological targets. These simulations help elucidate how these molecules fit into the active sites of proteins and what their potential binding energies are, offering a rationale for their observed biological activities.

For instance, a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide analogues were docked against the neuraminidase (NA) receptor of the influenza A virus to understand their potential as antiviral agents. semanticscholar.org The results of these simulations theoretically confirmed the potent inhibitory capabilities of these compounds. semanticscholar.org Similarly, other research has explored indole-3-acetamide (B105759) derivatives as inhibitors for enzymes like α-amylase, which is a target in diabetes management. nih.govresearchgate.net In these studies, docking simulations were performed to explore the binding modes of the compounds within the enzyme's active site. nih.govresearchgate.net

Another key area has been the investigation of indole (B1671886) acylguanidines, which share the core indole structure, as inhibitors of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. nih.govresearchgate.net These computational predictions have been crucial in the structure-based design and optimization of these inhibitors. nih.govresearchgate.net

The following table summarizes representative findings from docking studies on analogues of 2-(1H-indol-3-yl)-N,N-dimethylacetamide against various biological targets.

| Target Protein/Enzyme | Example Analogue Class | Predicted Binding Affinity (Docking Score) | Reference |

| Influenza A Neuraminidase (NA) | 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides | Not specified, but confirmed potent interactions | semanticscholar.org |

| α-Amylase (PDB: 1HNY) | Indole-3-acetamide derivatives | Not specified, but identified key interactions | nih.gov |

| β-secretase (BACE1) | Indole acylguanidines | IC50 values correlated with docking poses | nih.govresearchgate.net |

| UDP-N-acetylmuramate-l-alanine ligase (MurC) | Indole-based heterocycles | -8.0 to -11.5 Kcal/mol | nih.gov |

Analysis of Key Intermolecular Interactions (e.g., hydrogen bonding, hydrophobic, π-stacking)

The stability of a protein-ligand complex is governed by a network of noncovalent intermolecular interactions. Docking simulations provide a detailed view of these interactions, which are critical for understanding the molecular basis of a compound's activity and for guiding further structural modifications.

In the study of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives targeting influenza neuraminidase, the simulations revealed that the compounds primarily formed hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. semanticscholar.org Specifically, interactions with residues such as ARG118, ASP151, GLU119, TRP179, and ARG293 were identified as crucial for the inhibition of the enzyme's catalytic activity. semanticscholar.org

For indole acylguanidine inhibitors of BACE1, the acylguanidine moiety was found to form critical hydrogen bonds with the two catalytic aspartic acid residues, Asp32 and Asp228. nih.gov Furthermore, water-bridged hydrogen bonds with residues like Gln73 and Thr72 were observed, which help to stabilize a semi-closed conformation of the enzyme, thereby strengthening the ligand's binding. nih.gov The indole group itself typically occupies a hydrophobic pocket within the active site. nih.gov

The table below details the specific types of interactions observed between indole-acetamide analogues and residues of their respective protein targets.

| Target Protein | Interacting Residues | Type of Interaction | Reference |

| Influenza A Neuraminidase | ARG118, ASP151, GLU119, TRP179, ARG293, PRO431 | Hydrogen Bonding, Hydrophobic | semanticscholar.org |

| β-secretase (BACE1) | Asp32, Asp228, Gln73, Thr72 | Hydrogen Bonding (direct and water-bridged) | nih.gov |

| α-Amylase | Asp197, Glu233, Asp300 | Hydrogen Bonding, π-Cation | nih.gov |

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Sampling

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, predicting the movement of every atom in the complex over time. This technique is invaluable for assessing the stability of the predicted binding pose and exploring the conformational landscape of both the ligand and the protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds.

Several QSAR studies have been successfully conducted on indole-acetamide derivatives. In one such study on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide analogues as anti-influenza virus agents, 2D- and 3D-QSAR models were developed. semanticscholar.orgresearchgate.net The models, built using techniques like Genetic Function Approximation with Multiple Linear Regression (GFA-MLR), showed good statistical reliability and predictive power, with high correlation coefficients (r²) and cross-validation coefficients (q²). semanticscholar.orgresearchgate.net

These models identified several molecular descriptors that are critical for the anti-influenza activity of this class of compounds. The findings suggest that specific structural, electronic, and physicochemical properties are key drivers of their biological function.

| QSAR Model Type | Statistical Parameter | Value | Significance | Reference |

| 2D-QSAR (GFA-MLR) | r² (training set) | 0.8861 | Goodness of fit | semanticscholar.org |

| q² (cross-validation) | 0.7864 | Internal predictive ability | semanticscholar.org | |

| 3D-QSAR (CoMSIA) | r² (training set) | 0.929 | Goodness of fit | semanticscholar.org |

| q² (cross-validation) | 0.767 | Internal predictive ability | semanticscholar.org |

Virtual Screening Approaches for Identification of Novel Bioactive Analogues

Virtual screening is a powerful computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. When a compound scaffold like indole-acetamide is known to have activity, it can be used as a query to find new and potentially more potent analogues.

This approach was successfully employed in the discovery of indole acylguanidines as BACE1 inhibitors. nih.govresearchgate.net The process began with a virtual screening campaign that identified an initial, weakly active fragment. This initial hit then served as the foundation for a structure-based drug design effort. By analyzing the docking pose of the initial hit, researchers were able to rationally design and synthesize a series of new analogues with modifications aimed at improving interactions with the BACE1 active site. This hit-to-lead optimization process ultimately resulted in a final lead compound with over a 1,000-fold increase in potency compared to the initial screening hit, showcasing the effectiveness of combining virtual screening with structure-based design. nih.gov Other studies have also utilized inverse or reverse virtual screening approaches for indole-based hybrids to identify their potential molecular targets in cancer pathways. nih.gov

In silico Prediction of Biological Properties (e.g., ADMET, excluding actual experimental data)

Before a compound can be considered a viable drug candidate, it must possess a favorable profile of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). Predicting these properties in silico is a critical step that helps to identify and eliminate compounds with poor pharmacokinetic or toxicological profiles early in the discovery process, saving significant time and resources.

ADMET prediction studies have been conducted for various indole-acetamide analogues. semanticscholar.orgmdpi.comresearchgate.net These computational models estimate a range of crucial properties. For example, in the study of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives, ADMET predictions were used to evaluate the drug-likeness and pharmacokinetic profiles of the most promising lead compounds. semanticscholar.org Similarly, for N-arylsulfonyl-indole-2-carboxamide derivatives, web-based tools like SwissADME and pkCSM were used to predict properties and assess their potential for further development. mdpi.com

The following table presents a summary of typical ADMET parameters predicted for indole-acetamide analogues, based on computational models.

| ADMET Parameter | Predicted Property | Significance | Reference |

| Absorption | High Human Intestinal Absorption (HIA) | Good potential for oral bioavailability | semanticscholar.orgmdpi.com |

| Distribution | Predicted to be non-Blood Brain Barrier (BBB) permeant | May have fewer central nervous system side effects | semanticscholar.orgmdpi.com |

| Metabolism | Predicted to be non-inhibitors of key CYP enzymes (e.g., CYP2D6) | Lower risk of drug-drug interactions | semanticscholar.orgmdpi.com |

| Toxicity | Predicted to be non-mutagenic (AMES test negative) | Lower risk of genetic toxicity | semanticscholar.org |

| Drug-Likeness | Compliant with Lipinski's Rule of Five | Indicates favorable physicochemical properties for an oral drug | researchgate.net |

Mechanism of Action Studies and Cellular Pathways of 2 1h Indol 3 Yl N,n Dimethylacetamide

Cellular Target Identification and Validation Approaches

Identifying the specific cellular components with which 2-(1H-indol-3-yl)-N,N-dimethylacetamide interacts is the foundational step in understanding its biological activity. The process involves a combination of computational, biochemical, and genetic methods to pinpoint and validate molecular targets.

Common Identification and Validation Strategies:

Affinity-Based Methods: Techniques such as affinity chromatography and pull-down assays would involve immobilizing the compound on a solid support to capture binding proteins from cell lysates. The captured proteins are then identified using mass spectrometry.

Genetic and Genomic Approaches: A common strategy involves generating a library of resistant mutants to a compound's cytotoxic effects. Whole-genome sequencing of these mutants can reveal mutations in genes that encode the direct target or components of the target pathway. For instance, studies on other N-acetamide indole (B1671886) analogs have successfully used this method to identify PfATP4 as a target in Plasmodium falciparum. nih.gov

Computational Modeling: In silico molecular docking simulations can predict the binding affinity of this compound against known protein structures. This can help prioritize potential targets for experimental validation. For example, docking studies on other indole-3-acetamide (B105759) derivatives have been used to explore binding modes within the active site of enzymes like α-amylase. nih.gov

Currently, specific cellular targets for this compound have not been definitively identified in published literature. Validation of any putative targets found through these methods would require further biochemical assays to confirm direct interaction and functional modulation.

Elucidation of Downstream Molecular Signaling Pathways

Once a cellular target is validated, research focuses on elucidating the downstream signaling cascades affected by the compound-target interaction. This involves mapping the sequence of molecular events that translate the initial binding event into a cellular response.

The parent compound, indole-3-acetamide (IAM), is a known metabolic precursor to indole-3-acetic acid (IAA), the most common plant auxin. oup.com In plants, the accumulation of IAM has been shown to trigger stress responses and induce the biosynthesis of abscisic acid (ABA), connecting the auxin and ABA signaling pathways. oup.comfrontiersin.org However, there is a lack of specific studies detailing the downstream signaling pathways modulated by this compound in other biological contexts, such as microbial or mammalian cells.

Methodologies for Pathway Elucidation:

Reporter Gene Assays: These assays are used to measure the activation or inhibition of specific signaling pathways. Cells are engineered with a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to a particular transcription factor in a pathway of interest.

Western Blotting: This technique is used to detect changes in the levels and post-translational modifications (e.g., phosphorylation) of key proteins within a signaling cascade after compound exposure. For example, studies on the unrelated compound N,N-dimethylacetamide (DMA) have used western blotting to show it prevents the degradation of IκBα, an inhibitor of the NF-κB signaling pathway. nih.govfortunejournals.comnih.gov

Transcriptomic and Proteomic Profiling in Response to Compound Exposure

To gain a global, unbiased view of the cellular response to this compound, researchers employ "omics" technologies. Transcriptomics (via RNA-sequencing) and proteomics (via mass spectrometry) provide comprehensive snapshots of the changes in gene expression and protein abundance following compound treatment. nih.govgmo-qpcr-analysis.info

These high-throughput methods can reveal entire pathways and cellular processes that are perturbed, offering clues to the compound's mechanism of action and potential off-target effects. nih.govgmo-qpcr-analysis.info For example, transcriptomic analysis of plant seedlings treated with the related compound indole-3-acetamide (IAM) revealed the reprogramming of a significant number of stress-related genes. oup.comfrontiersin.org

At present, there are no publicly available transcriptomic or proteomic datasets specifically detailing the cellular response to this compound exposure.

Analysis of Resistance Mechanisms in Antimicrobial Contexts and Strategies to Overcome Them

The indole nucleus is a core scaffold in many compounds with demonstrated antimicrobial properties. acs.orgnih.govmdpi.com Indole derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria as well as fungi. nih.gov The proposed mechanisms often involve the disruption of the bacterial cell membrane. nih.govmdpi.com

Should this compound prove to be an effective antimicrobial agent, the emergence of resistance would be a critical area of study. Bacteria can develop resistance through several primary mechanisms:

Target Modification: Altering the drug's molecular target to reduce binding affinity.

Drug Inactivation: Producing enzymes that chemically modify and inactivate the drug.

Reduced Permeability: Modifying the cell envelope to limit the drug's entry.

Drug Efflux: Actively pumping the drug out of the cell using efflux pumps.

Research into overcoming these mechanisms could involve co-administering the compound with an efflux pump inhibitor or modifying its structure to be insensitive to inactivating enzymes. However, specific studies on microbial resistance to this compound have not been reported.

Cell-Based Assays for Phenotypic Screening and Pathway Deconvolution

Phenotypic screening is a powerful approach in drug discovery where compounds are tested for their ability to produce a desired change in a cell's or organism's phenotype, without prior knowledge of the specific drug target. dovepress.com This method assesses a compound's effect in a more physiologically relevant context compared to target-based screening. mdpi.comnih.gov

Typical Phenotypic Screening Workflow:

Assay Development: A robust and quantifiable cell-based assay is created that models a disease state or biological process of interest. This could involve measuring changes in cell morphology, proliferation, viability, or the expression of a specific biomarker. dovepress.com

High-Throughput Screening (HTS): Large libraries of chemical compounds are tested in the assay to identify "hits" that produce the desired phenotypic change.

Hit-to-Lead and Target Deconvolution: Promising hits are further investigated to determine their mechanism of action and identify their molecular target(s), often using the methods described in section 7.1. mdpi.com

While phenotypic screening is a widely used strategy, there is no published research detailing the use of this compound in such screens or any subsequent pathway deconvolution efforts.

Future Research Directions and Translational Applications of 2 1h Indol 3 Yl N,n Dimethylacetamide

Development of Next-Generation Analogues with Superior Biological and Safety Profiles

The development of next-generation analogues of 2-(1H-indol-3-yl)-N,N-dimethylacetamide is a key area of future research. This involves systematic chemical modifications of the parent molecule to enhance its biological activity, selectivity, and pharmacokinetic properties while minimizing potential off-target effects.

One approach involves the exploration of structure-activity relationships (SAR). For instance, studies on related N-acetamide indole (B1671886) derivatives have shown that modifications at various positions of the indole ring and the acetamide (B32628) side chain can significantly impact their biological activity. nih.gov Researchers are investigating the effects of introducing different substituents on the indole nitrogen, the phenyl ring (if present), and the N,N-dimethyl group of the acetamide moiety. The goal is to identify chemical groups that can improve target binding affinity and specificity. nih.gov

Another strategy is the use of isosteric replacements, where certain functional groups are replaced with others that have similar physical or chemical properties. For example, the acetamide group could be replaced with other bioisosteres to improve metabolic stability or cell permeability. Research on indole-based dynamin GTPase inhibitors has demonstrated that replacing a cyanoamide moiety with a thiazole-4(5H)-one isostere can lead to potent compounds. nih.gov